2-nitro-N-(2-phenoxyphenyl)benzamide
Overview
Description
2-nitro-N-(2-phenoxyphenyl)benzamide, also known as NPBA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its ability to act as an inhibitor of certain enzymes and has shown promising results in various scientific research studies.
Mechanism of Action
2-nitro-N-(2-phenoxyphenyl)benzamide acts as a competitive inhibitor of FAAH and MAGL, which prevents the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to an increase in the levels of these endocannabinoids, which can then bind to cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in preclinical studies. Inhibition of FAAH and MAGL by this compound leads to an increase in the levels of endocannabinoids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. This compound has also been shown to have potential neuroprotective effects, as it can increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-nitro-N-(2-phenoxyphenyl)benzamide is its specificity towards FAAH and MAGL, which allows for targeted inhibition of these enzymes. This can lead to fewer off-target effects and potentially fewer side effects compared to other drugs that target the endocannabinoid system. However, this compound has certain limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-nitro-N-(2-phenoxyphenyl)benzamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another direction is the investigation of the therapeutic potential of this compound in various diseases, such as chronic pain, obesity, and neurodegenerative disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Scientific Research Applications
2-nitro-N-(2-phenoxyphenyl)benzamide has been extensively studied for its ability to inhibit certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play a crucial role in the endocannabinoid system, which is involved in various physiological processes such as pain sensation, appetite regulation, and inflammation. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of various diseases, such as chronic pain, obesity, and neurodegenerative disorders.
properties
IUPAC Name |
2-nitro-N-(2-phenoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(15-10-4-6-12-17(15)21(23)24)20-16-11-5-7-13-18(16)25-14-8-2-1-3-9-14/h1-13H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJNXGUHMJIVJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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